molecular formula C14H21ClN2O B7588470 N-(2-chloro-5-methoxyphenyl)-1-ethylpiperidin-4-amine

N-(2-chloro-5-methoxyphenyl)-1-ethylpiperidin-4-amine

Cat. No. B7588470
M. Wt: 268.78 g/mol
InChI Key: HNWGKEHQOLPDIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-methoxyphenyl)-1-ethylpiperidin-4-amine, also known as CMEA, is a chemical compound that belongs to the class of piperidine derivatives. It is a psychoactive substance that has been studied for its potential use in the treatment of various neurological disorders. CMEA was first synthesized in the 1970s and has since then been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of N-(2-chloro-5-methoxyphenyl)-1-ethylpiperidin-4-amine is not fully understood. However, it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), similar to other psychoactive substances such as cocaine and amphetamines. This means that it increases the levels of these neurotransmitters in the brain, which can lead to its psychoactive effects.
Biochemical and Physiological Effects
N-(2-chloro-5-methoxyphenyl)-1-ethylpiperidin-4-amine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to its psychoactive effects. N-(2-chloro-5-methoxyphenyl)-1-ethylpiperidin-4-amine has also been shown to increase heart rate and blood pressure in animal models.

Advantages and Limitations for Lab Experiments

N-(2-chloro-5-methoxyphenyl)-1-ethylpiperidin-4-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have consistent effects in animal models. However, there are also limitations to using N-(2-chloro-5-methoxyphenyl)-1-ethylpiperidin-4-amine in lab experiments. It is a psychoactive substance and can be dangerous if not handled properly. Additionally, its effects on humans are not fully understood, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on N-(2-chloro-5-methoxyphenyl)-1-ethylpiperidin-4-amine. One area of interest is its potential use in the treatment of addiction. It has been shown to reduce cocaine-seeking behavior in rats, and more research is needed to determine its potential as a treatment for other types of addiction. Another area of interest is its potential use as an antidepressant and anxiolytic. More research is needed to determine its safety and efficacy in humans. Additionally, more research is needed to determine its exact mechanism of action and its effects on different neurotransmitter systems.
Conclusion
N-(2-chloro-5-methoxyphenyl)-1-ethylpiperidin-4-amine is a psychoactive substance that has been studied for its potential use in the treatment of various neurological disorders. It is synthesized by the reaction of 2-chloro-5-methoxyphenylacetonitrile with ethylmagnesium bromide, followed by reduction of the resulting imine with sodium borohydride. N-(2-chloro-5-methoxyphenyl)-1-ethylpiperidin-4-amine has been shown to have antidepressant and anxiolytic effects in animal models, and it has also been studied for its potential use in the treatment of addiction. Its exact mechanism of action is not fully understood, but it is believed to act as a SNDRI. N-(2-chloro-5-methoxyphenyl)-1-ethylpiperidin-4-amine has several advantages for lab experiments, but there are also limitations to using it in research. More research is needed to determine its safety and efficacy in humans and its potential use in the treatment of various neurological disorders.

Synthesis Methods

N-(2-chloro-5-methoxyphenyl)-1-ethylpiperidin-4-amine is synthesized by the reaction of 2-chloro-5-methoxyphenylacetonitrile with ethylmagnesium bromide, followed by reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by recrystallization.

Scientific Research Applications

N-(2-chloro-5-methoxyphenyl)-1-ethylpiperidin-4-amine has been studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and addiction. It has been shown to have antidepressant and anxiolytic effects in animal models. N-(2-chloro-5-methoxyphenyl)-1-ethylpiperidin-4-amine has also been studied for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine-seeking behavior in rats.

properties

IUPAC Name

N-(2-chloro-5-methoxyphenyl)-1-ethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O/c1-3-17-8-6-11(7-9-17)16-14-10-12(18-2)4-5-13(14)15/h4-5,10-11,16H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWGKEHQOLPDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC2=C(C=CC(=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-methoxyphenyl)-1-ethylpiperidin-4-amine

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